molecular formula C12H22O4 B3150710 (2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester CAS No. 692778-50-0

(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester

Cat. No. B3150710
CAS RN: 692778-50-0
M. Wt: 230.3 g/mol
InChI Key: MSWJCGHMPAEXAY-DTWKUNHWSA-N
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Description

The compound is a type of ester. Esters are a class of organic compounds that are derived from carboxylic acids . They are commonly used in a wide range of applications, including synthetic organic chemistry .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl esters, can be achieved through methods like the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems .


Molecular Structure Analysis

The molecular structure of esters, in general, involves a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

The Steglich Esterification is a common reaction involving esters . It involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .

Scientific Research Applications

Bio-Succinic Acid: An Environment-Friendly Platform Chemical

Succinic acid serves as a foundational platform chemical with extensive applications, including the production of industrial chemicals like adipic acid, 1,4-butanediol, and maleic anhydride. Bio-based succinic acid, produced via non-hazardous biological fermentation, leverages CO2 and renewable resources, offering an eco-friendly alternative to fossil-based materials. This approach not only reduces environmental pollution but also provides a sustainable pathway for producing valuable chemicals from agricultural waste and lignocellulosic materials (Sharma, Sarma, & Brar, 2020).

Bioreactors for Succinic Acid Production Processes

The design and operation of bioreactors are crucial for the efficient production of succinic acid from renewable sources. Over the past two decades, various fermentation strategies, including immobilized biocatalysts and integrated fermentation-separation systems, have been developed to enhance the economic and sustainability potential of bio-based succinic acid production. This review provides insights into different fermentation process designs, emphasizing the role of bioreactor optimization in achieving economically feasible succinate production processes (Ferone, Raganati, Olivieri, & Marzocchella, 2019).

Xylan Derivatives and Their Application Potential

Xylan, a hemicellulose, can undergo chemical modification to produce ethers and esters with unique properties tailored by the functional groups and degree of substitution. This review discusses the synthesis of novel xylan esters and their potential applications, including drug delivery systems. The ability of xylan esters to form spherical nanoparticles suggests their utility in a variety of applications, from paper strength additives to antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Sustainable Production and Purification of Succinic Acid

This review highlights the shift towards membrane-based systems for the sustainable production of succinic acid. By integrating selective membranes with conventional fermenters, this approach aims at enhancing downstream separation, purification, and concentration processes. The move from traditional chemical and petrochemical processes to cleaner, greener methods is driven by environmental concerns and the need for more sustainable business models (Kumar, Basak, & Jeon, 2020).

Advances in Microbial Production of Medium-Chain Dicarboxylic Acids

Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon production and serve as platform chemicals across various industries. Microbial biosynthesis of MDCAs offers an environmentally friendly alternative to chemical synthesis. This review emphasizes the potential of metabolic engineering and synthetic biology in overcoming barriers to efficient bio-based MDCA production, setting the stage for future advancements in this field (Li, Huang, Sui, Li, Huang, Zhang, Wu, & Deng, 2020).

Mechanism of Action

In the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid form an O-acylisourea intermediate. The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Future Directions

The future directions in the field of ester synthesis could involve the development of more efficient and sustainable methods . For example, the use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to batch processes .

properties

IUPAC Name

(2R,3S)-3-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-6-8(2)9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJCGHMPAEXAY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester
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(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester
Reactant of Route 3
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(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester
Reactant of Route 4
(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester
Reactant of Route 5
(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester
Reactant of Route 6
(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester

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